1-(4-Bromophenyl)pyrrolidin-2-one

P2X4 Receptor Antagonist Neuroinflammation

This N-aryl pyrrolidin-2-one features a para-bromophenyl group for Suzuki-Miyaura and Buchwald-Hartwig couplings. It antagonizes human P2X4 (IC50 8.34μM) and inhibits E. faecalis biofilm (IC50 5.8μM). The non-planar conformation (72¡ dihedral) makes it a precise scaffold for medicinal chemistry optimization. Procure exact structure to ensure reproducibility in cross-coupling and bioassays.

Molecular Formula C10H10BrNO
Molecular Weight 240.1
CAS No. 7661-32-7
Cat. No. B2371284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)pyrrolidin-2-one
CAS7661-32-7
Molecular FormulaC10H10BrNO
Molecular Weight240.1
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H10BrNO/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7H2
InChIKeyYINFEFUSAQRZGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)pyrrolidin-2-one (CAS 7661-32-7): Baseline Characterization for Research Procurement


1-(4-Bromophenyl)pyrrolidin-2-one (CAS 7661-32-7) is an N-aryl-substituted pyrrolidin-2-one derivative with the molecular formula C₁₀H₁₀BrNO and a molecular weight of 240.10 g/mol [1]. The compound exists as a beige or faintly pink crystalline powder with a reported melting point range of 98–101 °C . It contains a para-bromophenyl substituent attached to the pyrrolidin-2-one nitrogen, endowing it with a calculated logP of approximately 2.07 [2], and a computed aqueous solubility of 0.98 g/L at 25 °C . The bromine atom provides a reactive handle for transition metal-catalyzed cross-coupling reactions, establishing this compound as a versatile intermediate in organic synthesis and medicinal chemistry [3].

Why 1-(4-Bromophenyl)pyrrolidin-2-one Cannot Be Generically Substituted: Differentiating Procurement Considerations


In-class substitution among N-aryl pyrrolidin-2-one derivatives is inadvisable due to fundamentally divergent reactivity and biological profiles dictated by the nature of the aryl substituent. While all share a common pyrrolidin-2-one scaffold, the electronic and steric properties introduced by the para-bromophenyl group confer specific advantages: the bromine atom provides a site for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions that enable downstream diversification into structurally complex targets [1]. This reactivity is absent in unsubstituted phenyl, para-fluorophenyl, or para-methylphenyl analogs, which lack an equivalent leaving group for late-stage functionalization . Furthermore, the bromine substituent substantially modulates lipophilicity (logP ≈ 2.07) relative to more polar analogs (e.g., para-hydroxyphenyl derivatives) or more lipophilic analogs (e.g., para-iodophenyl derivatives), affecting solubility and membrane permeability in biological systems [2]. The non-planar conformation of the molecule, with a dihedral angle of approximately 72° between the phenyl and pyrrolidinone rings , distinguishes its three-dimensional pharmacophore from those of planar analogs, potentially altering binding to biological targets in ways that cannot be predicted by simple structure-based substitution. Consequently, procurement of 1-(4-bromophenyl)pyrrolidin-2-one is specifically required when the intended application demands aryl bromide reactivity, defined lipophilicity parameters, or when established synthetic or screening protocols have been validated with this exact compound.

Quantitative Differentiation Evidence for 1-(4-Bromophenyl)pyrrolidin-2-one (CAS 7661-32-7)


P2X4 Receptor Antagonism: A Differentiated Activity Profile Within the N-Aryl Pyrrolidin-2-one Class

1-(4-Bromophenyl)pyrrolidin-2-one demonstrates measurable antagonist activity at the human P2X4 receptor with an IC₅₀ of 8.34 × 10³ nM (8.34 μM) in a cell-based calcium influx assay [1]. Direct head-to-head comparative data versus the unsubstituted phenyl analog (1-phenylpyrrolidin-2-one) is not available in public databases; however, the para-bromophenyl substitution pattern distinguishes this compound from the broader class of N-aryl pyrrolidin-2-ones, many of which lack documented P2X4 modulatory activity. The observed IC₅₀ value positions this compound as a moderate-potency tool compound suitable for probing P2X4-mediated pathways in neuroinflammation and chronic pain research [1].

P2X4 Receptor Antagonist Neuroinflammation Pain

Bovine Liver Dihydrofolate Reductase (DHFR) Inhibition: Comparative Potency Analysis

1-(4-Bromophenyl)pyrrolidin-2-one inhibits bovine liver dihydrofolate reductase (DHFR) with an IC₅₀ of 6.50 × 10⁴ nM (65 μM) [1]. In contrast, the structurally related compound (R)-4-(4-bromophenyl)pyrrolidin-2-one — which features the bromophenyl substituent at the 4-position of the pyrrolidinone ring rather than at the nitrogen — exhibits no detectable DHFR inhibition under comparable assay conditions (IC₅₀ > 100,000 nM or not active) [2]. This cross-study comparison reveals that N-aryl substitution (as in the target compound) is essential for DHFR inhibitory activity within this structural class, whereas C4-aryl substitution abolishes activity. The 65 μM IC₅₀ value, while modest, establishes a baseline for structure-activity relationship (SAR) studies aimed at optimizing DHFR-targeted antifolate agents [1].

Dihydrofolate Reductase DHFR Enzyme Inhibition Antifolate

Synthetic Versatility via Aryl Bromide Reactivity: Differentiation from Non-Halogenated and Fluorinated Analogs

1-(4-Bromophenyl)pyrrolidin-2-one contains a para-bromophenyl moiety that enables participation in palladium-catalyzed cross-coupling reactions, a capability absent in the unsubstituted phenyl analog (1-phenylpyrrolidin-2-one, CAS 4641-57-0) and in para-fluorophenyl analogs where the C-F bond is substantially less reactive toward oxidative addition [1]. The bromine substituent serves as a synthetic handle for Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, Buchwald-Hartwig amination, Sonogashira coupling, and other transformations . In contrast, the unsubstituted phenyl derivative requires harsh electrophilic aromatic substitution conditions for functionalization, which are incompatible with the lactam ring. This differential reactivity makes the brominated compound a uniquely versatile intermediate for constructing complex, biaryl-containing pyrrolidinone derivatives .

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Building Block

Lipophilicity and Physicochemical Differentiation Among N-Aryl Pyrrolidin-2-one Analogs

1-(4-Bromophenyl)pyrrolidin-2-one exhibits a calculated logP (XLogP3-AA) of 2.07 and a computed aqueous solubility of 0.98 g/L at 25 °C . These values position the compound at a distinct lipophilicity midpoint within the N-aryl pyrrolidin-2-one series. For comparison, the unsubstituted phenyl analog (1-phenylpyrrolidin-2-one) has a predicted logP of approximately 1.2–1.4, while the para-iodophenyl analog is substantially more lipophilic (predicted logP > 2.8). The para-fluorophenyl analog is less lipophilic (predicted logP ≈ 1.5–1.7) [1]. The brominated derivative thus offers a balanced lipophilicity profile that may enhance passive membrane permeability relative to more polar analogs while avoiding the excessive lipophilicity associated with iodinated derivatives, which can lead to promiscuous binding and solubility liabilities in biological assays [1].

Lipophilicity logP Solubility Physicochemical Properties

Non-Planar Conformational Differentiation via X-ray Crystallography

X-ray crystallographic analysis of 1-(4-bromophenyl)pyrrolidin-2-one reveals a non-planar conformation characterized by a significant dihedral angle of approximately 72° between the planes of the phenyl ring and the pyrrolidin-2-one ring . This structural feature differentiates the compound from N-aryl pyrrolidin-2-one derivatives bearing smaller or electron-withdrawing para-substituents, which may adopt more planar conformations due to enhanced π-conjugation or reduced steric bulk. For instance, the para-fluorophenyl analog may exhibit a smaller dihedral angle due to the reduced van der Waals radius of fluorine compared to bromine, potentially altering the presentation of the lactam pharmacophore to biological targets . The 72° twist in the brominated derivative creates a three-dimensional architecture that may interact with protein binding pockets in a distinct manner compared to more planar analogs, a consideration critical for structure-based drug design efforts.

X-ray Crystallography Conformational Analysis Dihedral Angle 3D Pharmacophore

Enterococcus faecalis Antibiofilm Activity: Comparative Potency Assessment

1-(4-Bromophenyl)pyrrolidin-2-one exhibits antibiofilm activity against Enterococcus faecalis ATCC 19433 with an IC₅₀ of 5.80 × 10³ nM (5.8 μM) in a 24-hour crystal violet staining assay [1]. A structurally related pyrrolidinone derivative (BindingDB ID 50497186, CHEMBL3115980) tested under similar conditions against E. faecalis biofilm formation displayed a substantially higher IC₅₀ of 1.25 × 10⁵ nM (125 μM), representing an approximately 21.5-fold difference in potency favoring the target compound [2]. While these compounds are not direct structural isomers — the comparator contains a more complex fused heterocyclic scaffold — both share a pyrrolidinone core, and the cross-study comparison underscores the critical importance of the 4-bromophenyl substitution pattern for antibiofilm potency within this chemical space. The 5.8 μM IC₅₀ positions the target compound as a viable hit for further optimization in E. faecalis biofilm inhibition programs.

Antibiofilm Enterococcus faecalis Antimicrobial Biofilm Inhibition

Validated Application Scenarios for 1-(4-Bromophenyl)pyrrolidin-2-one Based on Quantitative Evidence


Medicinal Chemistry: P2X4 Receptor Antagonist Tool Compound for Neuroinflammation Research

With documented antagonist activity at the human P2X4 receptor (IC₅₀ = 8.34 μM) [1], 1-(4-bromophenyl)pyrrolidin-2-one serves as a structurally characterized starting point for medicinal chemistry programs targeting neuroinflammatory conditions and chronic pain. The compound's moderate potency and well-defined structure make it suitable for hit-to-lead optimization campaigns focused on improving P2X4 antagonism while maintaining favorable physicochemical properties (logP = 2.07).

Organic Synthesis: Versatile Aryl Bromide Building Block for Cross-Coupling Diversification

The para-bromophenyl substituent enables participation in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, allowing synthetic chemists to generate diverse biaryl and heterobiaryl pyrrolidinone libraries [2]. This reactivity is unavailable in unsubstituted phenyl or para-fluorophenyl analogs, making the brominated derivative uniquely suitable for modular construction of complex molecules in medicinal chemistry and materials science applications.

Antibiofilm Research: E. faecalis Biofilm Inhibition Screening

The compound's antibiofilm activity against Enterococcus faecalis ATCC 19433 (IC₅₀ = 5.8 μM) [3] supports its use as a validated hit in screening campaigns aimed at identifying agents that disrupt biofilm formation in this clinically significant pathogen. The ~21.5-fold potency advantage over a structurally related pyrrolidinone comparator underscores the importance of the specific 4-bromophenyl substitution pattern for antibiofilm efficacy.

Computational Chemistry and Structural Biology: Conformational Validation

The experimentally determined X-ray crystal structure, featuring a 72° dihedral angle between the phenyl and pyrrolidinone rings , provides a validated three-dimensional coordinate set for molecular docking, pharmacophore modeling, and structure-based drug design. Procurement of the exact compound ensures consistency between computational predictions and experimental follow-up studies.

DHFR Inhibitor SAR Studies: N-Arylation as a Key Activity Determinant

The measurable DHFR inhibition (IC₅₀ = 65 μM) [4], contrasted with the inactivity of C4-arylated bromophenyl analogs, identifies this compound as a critical tool for exploring the structural requirements for DHFR inhibition within the pyrrolidinone class. This SAR insight guides medicinal chemists in designing next-generation antifolate agents with improved potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromophenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.